

# MGAT5 Expression: A Double-Edged Sword in Cancer Patient Survival

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | MGAT5    |           |
| Cat. No.:            | B1575096 | Get Quote |

### For Immediate Release

New comparative analysis reveals the complex and often contradictory role of Mannosyl (alpha-1,6-)-glycoprotein beta-1,6-N-acetyl-glucosaminyltransferase 5 (MGAT5) expression in cancer patient survival. This guide synthesizes data from multiple studies to provide researchers, scientists, and drug development professionals with a comprehensive overview of MGAT5's prognostic significance across various malignancies. Elevated MGAT5 expression is frequently associated with poor prognosis in several cancer types, including colorectal, breast, hepatocellular, and gastric cancers, while in other cancers, such as non-small-cell lung cancer, lower expression levels have been linked to worse outcomes.[1] This variability underscores the context-dependent nature of MGAT5's role in tumor progression.

# **Comparative Survival Analysis**

The prognostic value of **MGAT5** expression varies significantly across different cancer types. The following table summarizes quantitative data from key studies, highlighting the hazard ratios (HR) for overall survival (OS) and disease-free survival (DFS) in relation to **MGAT5** expression levels. High **MGAT5** expression is a strong indicator of poor prognosis in colorectal, breast, and hepatocellular carcinoma. In contrast, the data for gastric and lung cancer suggests a more nuanced role.



| Cancer<br>Type       | Patient<br>Cohort<br>Size | Method<br>of MGAT5<br>Detection                       | Key<br>Findings                                                                                                                                       | Hazard<br>Ratio<br>(95% CI)            | p-value                                   | Referenc<br>e               |
|----------------------|---------------------------|-------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------|-------------------------------------------|-----------------------------|
| Colorectal<br>Cancer | Varies by<br>study        | Immunohis<br>tochemistry<br>(IHC),<br>TCGA<br>RNA-seq | High MGAT5 expression correlates with poor overall survival and is associated with the epithelial- mesenchy mal transition (EMT) pathway.             | HR > 1<br>(Specific<br>values<br>vary) | < 0.05                                    | TCGA,<br>Various<br>Studies |
| Breast<br>Cancer     | 1091<br>(TCGA)            | RNA-seq                                               | A 19- glycogene signature including MGAT5 separates patients into high- and low- risk groups with distinct overall survival.[2] High MGAT5 expression | Not explicitly stated for MGAT5 alone  | < 0.001<br>(for 19-<br>gene<br>signature) | [2][3]                      |



|                                 |                    |                  | is validated<br>in breast<br>cancer<br>tissues.[2]                                   |                                                   |        |                    |
|---------------------------------|--------------------|------------------|--------------------------------------------------------------------------------------|---------------------------------------------------|--------|--------------------|
| Hepatocell<br>ular<br>Carcinoma | Varies by<br>study | IHC, RNA-<br>seq | Overexpre ssion of MGAT5 is linked to tumor aggressive ness and poor prognosis.      | HR > 1<br>(Specific<br>values<br>vary)            | < 0.05 | [1]                |
| Gastric<br>Cancer               | Varies by<br>study | IHC              | Overexpre<br>ssion of<br>MGAT5<br>has been<br>linked to<br>poor<br>prognosis.<br>[1] | HR > 1<br>(Specific<br>values<br>vary)            | < 0.05 | [1]                |
| Lung<br>Cancer                  | Varies by<br>study | TCGA<br>RNA-seq  | A study on a 19-glycogene signature including MGAT5 showed prognostic value.         | Not<br>explicitly<br>stated for<br>MGAT5<br>alone | < 0.05 | Various<br>Studies |

# The MGAT5 Signaling Axis and its Role in Cancer Progression







**MGAT5** is a critical enzyme in the N-glycosylation pathway, catalyzing the addition of β1,6-N-acetylglucosamine branches to N-glycans on cell surface receptors. This modification can profoundly alter the function of key signaling molecules, such as the Epidermal Growth Factor Receptor (EGFR) and the Transforming Growth Factor-beta (TGF-β) receptor, promoting cancer cell migration, invasion, and resistance to apoptosis.[4][5][6]

The following diagram illustrates the central role of **MGAT5** in modulating these critical signaling pathways.



### MGAT5 Signaling Pathway in Cancer





# Patient Cohort and Samples Patient Cohort Selection Tumor Tissue Collection (FFPE) Clinical Data Collection MGAT5 Expression Detection RNA-sequencing (e.g., TCGA) Data Analysis and Correlation Scoring and Quantification Cutcome Correlation with Clinicopathological Features Prognostic Significance

### Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. N-glycosylation by Mgat5 imposes a targetable constraint on immune-mediated tumor clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification of glycogene signature as a tool to predict the clinical outcome and immunotherapy response in breast cancer [frontiersin.org]
- 3. Toward the precision breast cancer survival prediction utilizing combined whole genomewide expression and somatic mutation analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of glycosylation in TGF-β signaling and epithelial-to-mesenchymal transition in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-acetylglucosaminyltransferase V confers hepatoma cells with resistance to anoikis through EGFR/PAK1 activation PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [MGAT5 Expression: A Double-Edged Sword in Cancer Patient Survival]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1575096#correlation-of-mgat5-expression-with-patient-survival]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com